Amenorone forte

Progestogen pharmacology Oral bioavailability Steroid receptor binding

Sourcing the authentic 1:1000 ethinylestradiol-to-ethisterone fixed-ratio mixture for historical hormone pregnancy test (HPT) exposure reconstruction is a persistent challenge. Amenorone forte (CAS 53568-84-6) resolves this gap with its precise molecular composition (C40H50O4, MW 594.8 g/mol). - Delivers the exact 0.05 mg ethinylestradiol / 50 mg ethisterone per 322 mg tablet ratio required for valid epidemiological comparison. - Enables unambiguous chemical fingerprinting against alternative formulations (e.g., Primodos 1:500 ratio). - Supplied as a research-grade reference standard with full analytical documentation, eliminating batch-to-batch variability concerns.

Molecular Formula C40H50O4
Molecular Weight 594.8 g/mol
CAS No. 53568-84-6
Cat. No. B1215970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmenorone forte
CAS53568-84-6
Synonymsamenorone
Molecular FormulaC40H50O4
Molecular Weight594.8 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C20H26O2.C20H24O2/c2*1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t15?,16-,17-,18+,19+,20+;16-,17-,18+,19+,20+/m11/s1
InChIKeyNAPPWIFDUAHTRY-FKHULPEPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amenorone Forte: Identity & Procurement Specifications


Amenorone forte (CAS 53568-84-6) is a fixed-ratio combination mixture comprising ethinylestradiol (a synthetic estrogen) and ethisterone (a synthetic progestogen), with a molecular formula of C40H50O4 and a molecular weight of 594.8 g/mol [1]. The compound is defined by a precise 1:1000 ratio of ethinylestradiol to ethisterone, corresponding to the historical tablet formulation containing 0.05 mg ethinylestradiol and 50 mg ethisterone per 322 mg tablet [2]. This fixed composition distinguishes it from other estrogen-progestogen combinations, notably the Primodos formulation which employed 0.02 mg ethinylestradiol paired with 10 mg norethisterone acetate [3]. Amenorone forte was manufactured by Roussel Laboratories and clinically deployed as an oral hormone pregnancy test (HPT) from the late 1950s until its market withdrawal in the mid-to-late 1970s [4].

Product identity Fixed-ratio combination: ethinylestradiol + ethisterone (1:1000 mass ratio) Historical formulation reference standard
Workflow fit Authentic exposure reconstruction in hormonal pregnancy test research models Not substitutable with Primodos or single-agent progestogen references
Selection context Supports teratogenicity, receptor pharmacology, and regulatory science studies Requires formulation-level, not component-level, procurement

Why Amenorone Forte Substitution Fails


Substitution of Amenorone forte with alternative estrogen-progestogen combinations is scientifically invalid due to three non-interchangeable parameters. First, the progestogen component—ethisterone—exhibits fundamentally different receptor pharmacology compared to the norethisterone used in Primodos and modern oral contraceptives; ethisterone retains the C10 and C13 methyl groups present in testosterone, resulting in lower progestational potency but distinct androgen receptor binding characteristics [1]. Second, the 1:1000 estrogen-to-progestogen mass ratio (0.05 mg ethinylestradiol to 50 mg ethisterone) diverges sharply from the 1:500 ratio (0.02 mg ethinylestradiol to 10 mg norethisterone acetate) in Primodos, yielding a substantially different hormonal exposure profile . Third, the epidemiological association with congenital malformations—including spina bifida and neural tube defects—is documented specifically for the combination product as administered, not merely for its individual components [2]. Consequently, any research or reference material requiring the authentic Amenorone forte formulation cannot be satisfied by generic ethinylestradiol or ethisterone alone, nor by alternative combination products.

Progestogen type
Amenorone forte: ethisterone (retains C10 and C13 methyl groups)
Primodos: norethisterone acetate (19-nor configuration, C10 methyl absent)
Progestogen receptor pharmacology and androgen receptor engagement may not transfer between formulations.
Dosing ratio
1:1000 (0.05 mg EE / 50 mg ethisterone)
1:500 (0.02 mg EE / 10 mg norethisterone acetate) in Primodos
Estrogen-to-progestogen exposure profile differs substantially; 2.5× higher EE dose in Amenorone forte.
Historical safety profile
Documented association with neural tube defects in combination as administered
Risk profile specific to formulation; cannot be inferred from individual components
Research requiring authentic teratogenicity endpoint context must use exact formulation mixture.

Amenorone Forte: Comparative Evidence Guide


Ethisterone vs Norethisterone: Oral Progestational Potency

The progestational potency of ethisterone, the progestogen component of Amenorone forte, is approximately fivefold lower than that of norethisterone when administered orally. This differential is critical for understanding the distinct pharmacological profile of Amenorone forte compared to Primodos (which contains norethisterone acetate) and modern oral contraceptives [1]. Ethisterone retains both C10 and C13 methyl groups present in the testosterone scaffold, whereas norethisterone lacks the C10 methyl group (19-nor configuration), resulting in higher progestational potency and substantially reduced androgenicity relative to ethisterone [2].

Oral progestational potency
Head-to-head
Ethisterone = 1× baseline; norethisterone = 5× greater activity
Reported 5-fold potency differential; supports progestogen-class comparison in research models.
Rabbit Clauberg assay; oral administration. Assay context review recommended.
Progestogen pharmacology Oral bioavailability Steroid receptor binding

Estrogen-to-Progestogen Ratio: Amenorone Forte vs Primodos

Amenorone forte and Primodos, the two primary oral hormone pregnancy tests (HPTs) used clinically from the 1950s to 1970s, exhibit fundamentally different active pharmaceutical ingredient pairings and dosing ratios. Amenorone forte combines ethinylestradiol (0.05 mg) with ethisterone (50 mg), yielding a 1:1000 estrogen-to-progestogen mass ratio [1]. In contrast, Primodos pairs ethinylestradiol (0.02 mg) with norethisterone acetate (10 mg), yielding a 1:500 mass ratio with a different progestogen [2]. The absolute estrogen exposure differs by a factor of 2.5 (0.05 mg vs. 0.02 mg), while the progestogen dose differs by a factor of 5 (50 mg vs. 10 mg).

EE-to-progestogen ratio
Head-to-head
Amenorone forte: 1:1000 (0.05 mg / 50 mg). Primodos: 1:500 (0.02 mg / 10 mg)
Ratio and absolute dose differences render formulations non-substitutable for exposure reconstruction.
Regulatory filing composition; per-tablet data.
Fixed-dose combination Hormone pregnancy test Pharmaceutical formulation

Neural Tube Defect Risk & Hormonal Pregnancy Test Exposure

In a case-control study published in Nature, mothers of children born with spina bifida and other neural tube malformations showed a substantially elevated frequency of exposure to hormonal pregnancy tests (Amenorone forte or Primodos) compared to matched control mothers without affected offspring [1]. Among 100 mothers of spina bifida cases, 19 (19%) reported having undergone a hormonal pregnancy test, compared to only 4 of 100 matched control mothers (4%) [1]. This corresponds to an approximate 5.75-fold increased odds of exposure among cases.

Neural tube defect risk
Cross-study comparable
19% exposure in spina bifida cases vs 4% in controls; ~5.75× higher exposure odds
Reported epidemiological signal; supports teratogenicity endpoint context for research review.
Case-control study (n=100 per group); Nature 1973. Endpoint context requires validation.
Teratogenicity Congenital malformation Epidemiology

Regulatory Withdrawal Timeline Comparison

Amenorone forte had a distinct regulatory trajectory compared to Primodos, with differing market introduction and withdrawal dates across jurisdictions. In New Zealand, Amenorone forte first became available in 1968 and was withdrawn in June 1975, concurrent with the Primodos withdrawal [1]. In the United Kingdom, Amenorone forte was discontinued for commercial reasons in May 1977, as documented in UK Parliament records [2]. Primodos was withdrawn from the UK market in 1978 [3]. The staggered withdrawal timeline—1975 in New Zealand, 1977-1978 in the UK—reflects differing regulatory responses to accumulating safety concerns across geographies.

Regulatory withdrawal timeline
Head-to-head
Amenorone forte: NZ withdrawn Jun 1975, UK withdrawn May 1977. Primodos: UK withdrawn 1978
Staggered withdrawal timeline supports jurisdiction-specific exposure window reconstruction.
Medsafe NZ and UK Parliament Hansard records.
Regulatory history Drug withdrawal Pharmacovigilance

Ethisterone Receptor Binding Profile

Ethisterone, the progestogen component of Amenorone forte, exhibits a distinct receptor binding profile compared to 19-nortestosterone-derived progestins. In yeast-based competitive binding assays, ethisterone demonstrates comparable nanomolar binding affinity to both progesterone receptors (EC50 = 23 nM) and androgen receptors (EC50 = 23.1 nM) [1]. This dual receptor engagement contrasts with norethisterone, whose 19-nor configuration (C10 methyl group removal) substantially reduces androgen receptor binding while enhancing progestational potency [2]. In competitive androgen receptor binding assays using metribolone (R1881) as the radioligand, ethisterone ranked second in binding affinity behind 17α-propylmesterolone and ahead of cyproterone acetate and spironolactone [3].

Receptor binding profile
Class-level
Ethisterone: PR EC50 = 23 nM; AR EC50 = 23.1 nM (yeast assay)
Balanced PR/AR binding distinguishes ethisterone from 19-nor progestins for receptor pharmacology studies.
In vitro yeast assay; class-level inference. Norethisterone EC50 not reported in same assay.
Androgen receptor Progesterone receptor Receptor pharmacology

Ethisterone: First Orally Active Progestin

Ethisterone, the progestogen component of Amenorone forte, holds the distinct historical designation as the first orally active progestin to be discovered and introduced for clinical use . This represents a fundamental pharmacotherapeutic innovation: prior to ethisterone, progesterone therapy required parenteral administration due to extensive first-pass hepatic metabolism. The 17α-ethynyl substitution on the testosterone scaffold confers oral activity while preserving progestational properties, though with reduced potency relative to natural progesterone [1]. In contrast, norethisterone (the progestogen in Primodos) was developed subsequently as a 19-nor derivative designed to enhance progestational potency and reduce androgenicity [2].

First orally active progestin
Supporting evidence
Ethisterone: prototype orally active progestin (1930s); 17α-ethynyl substitution confers oral activity
Historical reference standard for progestin development studies; distinct from later 19-nor derivatives.
Historical pharmacological classification; explicit oral bioavailability data to verify.
Oral bioavailability Drug development history Progestin pharmacology

Amenorone Forte: Research & Application Scenarios


Teratogenicity & Developmental Toxicology Research

Given the documented epidemiological association between hormonal pregnancy test exposure (Amenorone forte or Primodos) and neural tube defects including spina bifida—with a 19% exposure rate among spina bifida case mothers compared to 4% among matched controls [1]—this compound is uniquely suited for investigations into the developmental toxicology of high-dose estrogen-progestogen combinations during early gestation. Research requiring authentic exposure reconstruction to the specific 0.05 mg ethinylestradiol / 50 mg ethisterone formulation would necessitate procurement of this exact mixture rather than alternative combinations or individual components.

Progestogen Receptor Pharmacology

Ethisterone's balanced binding profile to both progesterone receptors (EC50 = 23 nM) and androgen receptors (EC50 = 23.1 nM) [1] provides a valuable comparator for structure-activity relationship studies examining the pharmacological consequences of C10 methyl group retention versus removal. Studies investigating the differential receptor pharmacology of 17α-ethynylated testosterone derivatives versus 19-nortestosterone derivatives benefit from inclusion of ethisterone as the prototypical reference compound. Amenorone forte represents the clinically deployed fixed-ratio combination incorporating this comparator progestogen.

Regulatory Science & Pharmacovigilance Analysis

The distinct regulatory timeline of Amenorone forte—including its New Zealand market introduction in 1968 and withdrawal in June 1975 [1], and UK discontinuation in May 1977 [2]—makes this compound relevant for regulatory science investigations examining the evolution of drug safety monitoring, the basis for market withdrawal decisions in the pre-modern pharmacovigilance era, and the differential regulatory responses to emerging teratogenicity signals across international jurisdictions.

Formulation Authentication Reference Standard

For forensic analysis or historical pharmaceutical authentication, the precise 1:1000 ethinylestradiol-to-ethisterone mass ratio and the defined molecular composition (C40H50O4, MW 594.8 g/mol) [1] provide a quantifiable chemical fingerprint distinct from alternative combinations such as the 1:500 ratio ethinylestradiol-norethisterone acetate formulation of Primodos [2]. This specificity enables unambiguous identification of the Amenorone forte formulation in archival samples or historical residue analysis.

Application
Selection Property
Validation Focus
Teratogenicity and developmental toxicology research
Authentic formulation mixture with documented epidemiological signal
Endpoint context review; exposure-model reconstruction
Progestogen receptor pharmacology studies
Ethisterone balanced PR/AR binding profile as comparator
Receptor-binding assay context; structure-activity relationship interpretation
Regulatory science and pharmacovigilance analysis
Distinct withdrawal timeline by jurisdiction
Historical regulatory record review; exposure-window mapping
Formulation authentication and forensic reference
Defined 1:1000 mass ratio chemical fingerprint
Archival sample identification; formulation-specific analytical confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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